REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[OH:13]>[Pd].CO>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[C:5]=1[OH:13]
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Name
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|
Quantity
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2.01 g
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Type
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reactant
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Smiles
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COC(C1=C(C(=CC=C1)[N+](=O)[O-])O)=O
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Name
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Quantity
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0.8 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at 40 psi overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered over celite
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Type
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CUSTOM
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Details
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Evaporation of the solvents in vacuo
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Name
|
|
Type
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product
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Smiles
|
COC(C1=C(C(=CC=C1)N)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |